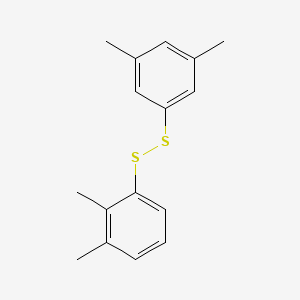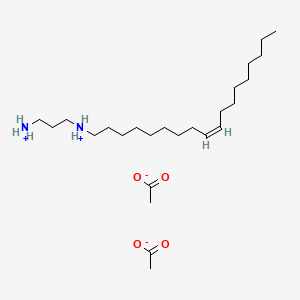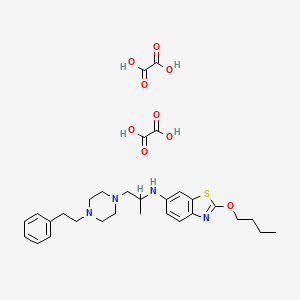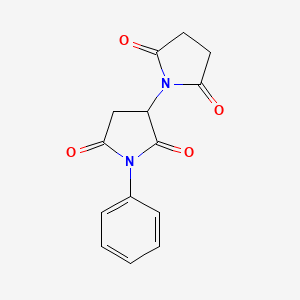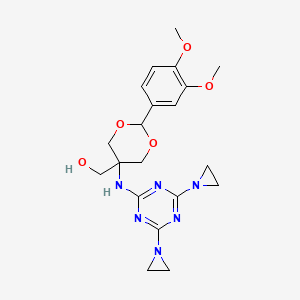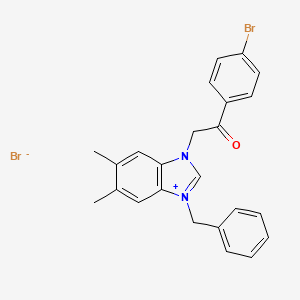
tert-Butyl 3-chloropent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-chloropent-4-enoate: is an organic compound with the molecular formula C9H15ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a tert-butyl ester group and a chlorine atom attached to a pent-4-enoate chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.
Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.
Reduction: The major product is tert-butyl 3-chloropentanoate.
Applications De Recherche Scientifique
tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-hydroxypent-4-enoate
- tert-Butyl 3-aminopent-4-enoate
- tert-Butyl 3-thiopent-4-enoate
Comparison: tert-Butyl 3-chloropent-4-enoate is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. In contrast, tert-butyl 3-hydroxypent-4-enoate and tert-butyl 3-aminopent-4-enoate have hydroxyl and amino groups, respectively, which influence their reactivity and applications. tert-Butyl 3-thiopent-4-enoate contains a sulfur atom, making it useful in thiol-based chemistry .
Propriétés
Numéro CAS |
713144-30-0 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
tert-butyl 3-chloropent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3 |
Clé InChI |
JGLRNJKMNPESLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


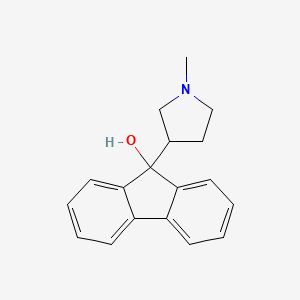
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
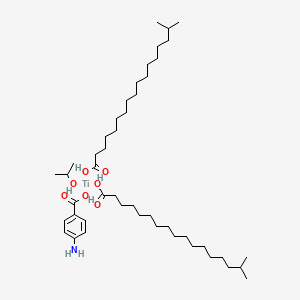
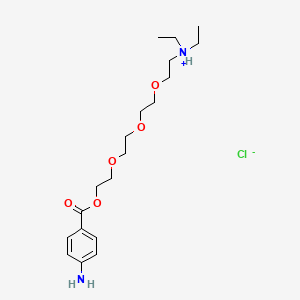
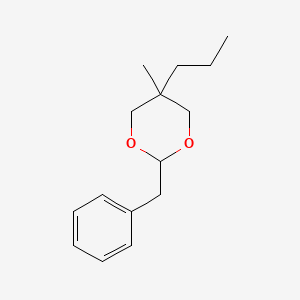
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
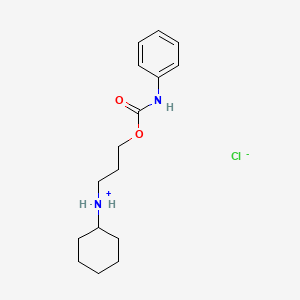
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
